![molecular formula C8H7ClN2O2S B182223 2-Methyl-1H-benzimidazole-6-sulfonyl chloride CAS No. 181473-23-4](/img/structure/B182223.png)
2-Methyl-1H-benzimidazole-6-sulfonyl chloride
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Overview
Description
2-Methyl-1H-benzimidazole-6-sulfonyl chloride is a chemical compound with the molecular weight of 230.67 . It is a derivative of benzimidazole, which is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents .
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency .Molecular Structure Analysis
The molecular structure of this compound consists of a benzimidazole ring, which is a fused benzene and imidazole ring, with a sulfonyl chloride group attached at the 6th position and a methyl group at the 2nd position .Chemical Reactions Analysis
Benzimidazole derivatives have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are good corrosion inhibitors for extremely aggressive, corrosive acidic media .Physical And Chemical Properties Analysis
This compound is a light beige to brown crystalline powder . It is soluble in alcohol, ether, hot water, and sodium hydroxide solution, but insoluble in benzene .Mechanism of Action
Safety and Hazards
Future Directions
Benzimidazole and its derivatives are key components to functional molecules that are used in a variety of everyday applications . The increase in antimicrobial resistance to existing drugs necessitates the search for new molecules for the treatment of bacterial infections . Therefore, future research could focus on the development of new benzimidazole derivatives with improved antimicrobial properties.
properties
IUPAC Name |
2-methyl-3H-benzimidazole-5-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYFXCWQGPKWQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589592 |
Source
|
Record name | 2-Methyl-1H-benzimidazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
181473-23-4 |
Source
|
Record name | 2-Methyl-1H-benzimidazole-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H-1,3-benzodiazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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